molecular formula C9H12ClN5 B13517822 methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride

methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride

Cat. No.: B13517822
M. Wt: 225.68 g/mol
InChI Key: KGRCGGDFCMBOCD-UHFFFAOYSA-N
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Description

Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride is a chemical compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride to form the tetrazole ring . The resulting tetrazole can then be reacted with formaldehyde and methylamine to introduce the methylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism by which methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-aminotetrazole: This compound also features a tetrazole ring and is used in similar applications.

    5-Amino-1-methyl-1H-tetrazole: Another tetrazole derivative with comparable properties and uses.

Uniqueness

Methyl({[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl})amine hydrochloride is unique due to the presence of both the tetrazole ring and the methylamine group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

N-methyl-1-[3-(2H-tetrazol-5-yl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H11N5.ClH/c1-10-6-7-3-2-4-8(5-7)9-11-13-14-12-9;/h2-5,10H,6H2,1H3,(H,11,12,13,14);1H

InChI Key

KGRCGGDFCMBOCD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=CC=C1)C2=NNN=N2.Cl

Origin of Product

United States

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